6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their potential therapeutic applications . This compound, in particular, has garnered attention for its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions typically involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit inflammatory pathways, and protect neurons from oxidative stress . These actions are mediated through its binding to specific receptors and enzymes, leading to downstream effects that contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the hydroxy and methyl groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with a methoxy group instead of a hydroxy group.
1,2,3,4-Tetrahydroisoquinoline-1,3-dione: A similar compound without the hydroxy and methyl groups.
Uniqueness
6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and methyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-9(13)5-6-4-7(12)2-3-8(6)10(11)14/h2-4,12H,5H2,1H3 |
InChI Key |
FYNYMNBHPVXVKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
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